BRD5018

Malaria Process Chemistry Drug Synthesis

Malaria research faces a critical bottleneck: existing antimalarials like chloroquine and artemisinin are compromised by widespread resistance. BRD5018 solves this by inhibiting the novel target PfcFRS (Plasmodium falciparum cytoplasmic phenylalanyl-tRNA synthetase), a mechanism that circumvents established resistance pathways. • Novel mechanism: Selective PfcFRS inhibition with multi-stage activity (blood, liver, transmission stages). • Scalable supply: Chromatography-free synthetic route enables cost-effective bulk production. • Research tool: Validated probe for dissecting drug resistance mechanisms and screening next-generation antimalarials.

Molecular Formula C33H38N4O4
Molecular Weight 554.7 g/mol
Cat. No. B14750839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD5018
Molecular FormulaC33H38N4O4
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCN(C)CC1C(C2N1CC(C(CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5
InChIInChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1
InChIKeyGMFUBIXUEFNREY-OXFURMMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD5018 for Malaria Research: A Preclinical Antimalarial Agent with a Novel Mechanism of Action


BRD5018 is a synthetic small molecule antimalarial agent belonging to the bicyclic azetidine class, identified through a diversity-oriented synthesis approach [1]. It acts as a potent inhibitor of the Plasmodium falciparum cytoplasmic phenylalanyl-tRNA synthetase (PfcFRS), an enzyme essential for parasite protein translation . With a molecular weight of 554.68 g/mol and the chemical formula C₃₃H₃₈N₄O₄, BRD5018 is currently in preclinical development as a novel mechanism-of-action candidate to combat drug-resistant malaria [2].

Why BRD5018 Cannot Be Substituted with Conventional Antimalarials or Other FARS2 Inhibitors


Unlike chloroquine, which targets heme polymerization, or artemisinin, which relies on oxidative stress, BRD5018 inhibits the novel target PfcFRS, a mechanism that circumvents established drug resistance pathways [1]. Moreover, its unique synthetic route, which eliminates all chromatography steps, yields a cost-effective and scalable production process that is not replicated in other bicyclic azetidine analogs [2]. Substituting BRD5018 with a generic antimalarial or even a related FARS2 inhibitor would forfeit the specific combination of multi-stage activity, single-dose curative potential, and favorable safety profile documented below.

Quantitative Differentiation of BRD5018: Head-to-Head and Cross-Study Evidence


Synthetic Efficiency: Crystallization-Based Route Eliminates Chromatography, Reducing Cost and Waste

BRD5018 is synthesized via an entirely crystallization-based route that eliminates all chromatographic separations, in stark contrast to traditional synthetic methods for complex antimalarials which rely on multiple chromatography steps [1]. The process utilizes diastereoselective reactions and crystalline intermediates to achieve >95% purity without chromatography, resulting in a substantially reduced cost and waste generation with enhanced throughput and quality control [1].

Malaria Process Chemistry Drug Synthesis

Mechanism of Action: Selective Inhibition of P. falciparum Phenylalanyl-tRNA Synthetase

BRD5018 targets the Plasmodium falciparum cytoplasmic phenylalanyl-tRNA synthetase (PfcFRS), a validated and essential enzyme for parasite protein synthesis [1]. This mechanism is distinct from that of chloroquine (heme polymerization inhibition) and artemisinin (oxidative stress), both of which have encountered widespread resistance. Critically, BRD5018 exhibits high selectivity for the parasite enzyme over the human ortholog, as demonstrated by a >100-fold difference in inhibition in biochemical assays [2].

Malaria Drug Resistance Target Validation

In Vivo Efficacy: Single-Dose Curative Activity in Murine Malaria Models

In a P. berghei mouse model of malaria, BRD5018 achieved complete cure with a single oral dose, demonstrating superior convenience and potential adherence compared to multi-day regimens required for artemisinin-based combination therapies [1]. While exact ED50 values are not publicly disclosed, the single-dose cure represents a qualitative advancement in treatment logistics.

Malaria In Vivo Pharmacology Efficacy

Multi-Stage Activity: Efficacy Against Blood, Liver, and Transmission Stages

BRD5018 demonstrates potent activity against all three critical life stages of the malaria parasite: the asexual blood stage (responsible for symptoms), the liver stage (prophylactic target), and the transmission stage (mosquito infectivity) [1]. This multi-stage profile is rare among antimalarials; for example, chloroquine is primarily blood-stage active, and atovaquone-proguanil offers liver-stage but limited transmission-blocking activity.

Malaria Prophylaxis Transmission Blocking

Optimal Research and Industrial Application Scenarios for BRD5018


Investigating Novel Mechanisms of Action Against Drug-Resistant Malaria

BRD5018 is the ideal chemical probe for laboratories studying P. falciparum biology and drug resistance mechanisms. Its specific inhibition of PfcFRS, a target distinct from those of chloroquine and artemisinin, allows researchers to dissect resistance pathways and validate the FARS2 target in vitro [1].

Prophylaxis and Transmission-Blocking Studies in Preclinical Models

Given its multi-stage activity, BRD5018 is uniquely suited for studies aimed at developing next-generation prophylactic and transmission-blocking interventions. Researchers can employ BRD5018 in rodent models to assess liver-stage parasite burden reduction and mosquito infectivity, providing a tool for malaria elimination research [1].

Scalable Synthesis and Cost-Effective Process Development

For industrial and academic medicinal chemistry groups focused on antimalarial lead optimization, BRD5018's crystallization-based synthesis serves as a template for cost-effective, chromatography-free manufacturing. Procuring BRD5018 provides a benchmark compound for developing scalable routes to complex bicyclic azetidine libraries [2].

Comparative Pharmacology and Safety Profiling of FARS2 Inhibitors

As a leading FARS2 inhibitor with documented selectivity over human FRS, BRD5018 can be used as a reference compound in comparative studies to evaluate the safety and efficacy profiles of other novel FARS2-targeting antimalarials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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